5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-methyl-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-3-4-9-5(2)7-8-6(9)10/h3-4H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXROJGRJZQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397347 | |
| Record name | 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121519-86-6 | |
| Record name | 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Thiosemicarbazide Intermediates
Acyl hydrazides serve as critical precursors in this route. For example, 4-methylpentanehydrazide is reacted with propyl isothiocyanate in ethanol at reflux to form the corresponding thiosemicarbazide. The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the electrophilic carbon of the isothiocyanate, yielding a substituted thiosemicarbazide intermediate.
Reaction Conditions:
Base-Catalyzed Cyclization
The thiosemicarbazide intermediate undergoes cyclization in the presence of a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH). This step facilitates the elimination of water and the formation of the 1,2,4-triazole ring. The propyl and methyl substituents are introduced via the original hydrazide and isothiocyanate reactants, respectively.
Optimized Cyclization Parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Base Concentration | 2–3 M NaOH | Maximizes ring closure |
| Temperature | 100–110°C | Accelerates reaction |
| Reaction Time | 4–5 hours | Prevents side reactions |
| Solvent | Water-Ethanol (1:1 v/v) | Enhances solubility |
Yields for this step typically range from 70–80% .
Alkylation of Preformed Triazole-Thiols
An alternative approach involves the alkylation of a pre-synthesized 1,2,4-triazole-3-thiol scaffold. This method is particularly useful for introducing alkyl groups at specific positions on the triazole ring.
Synthesis of the Triazole-Thiol Core
The unsubstituted 1,2,4-triazole-3-thiol is first prepared via cyclocondensation of thiosemicarbazides, as described in Section 1. This intermediate is then subjected to alkylation with methyl iodide (CH₃I) and propyl iodide (C₃H₇I) to introduce the methyl and propyl groups, respectively.
Key Considerations:
Stepwise Alkylation Protocol
-
Methylation: The triazole-thiol is treated with methyl iodide in DMF at 50°C for 3 hours, yielding the S-methyl derivative.
-
Propylation: Subsequent reaction with propyl iodide in the presence of potassium carbonate (K₂CO₃) introduces the propyl group at the N4 position.
Reaction Outcomes:
| Step | Reagent | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | CH₃I | 85% | 95% |
| 2 | C₃H₇I | 78% | 92% |
Optimization of Reaction Conditions
Recent studies have focused on optimizing alkylation conditions to improve regioselectivity and yield. Density functional theory (DFT) calculations and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the factors governing substituent placement.
Solvent and Base Selection
The choice of solvent and base significantly impacts the reaction pathway:
Temperature and Stoichiometry
Elevated temperatures (60–80°C) accelerate alkylation but may lead to by-product formation. A 1:1.2 molar ratio of triazole-thiol to alkylating agent ensures complete conversion without excess reagent.
Alternative Synthetic Pathways
While less common, the following methods have been explored for niche applications:
Chemical Reactions Analysis
Types of Reactions: 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The hydrogen atom of the thiol group can be substituted with alkyl or aryl groups to form thioethers.
S-Alkylation: The thiol group can react with alkyl halides to form S-alkylated derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base.
S-Alkylation: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Disulfides: Formed by oxidation of the thiol group.
Thioethers: Formed by substitution reactions.
S-Alkylated Derivatives: Formed by S-alkylation reactions.
Scientific Research Applications
Chemistry
5-Methyl-4-propyl-4H-1,2,4-triazole-3-thiol serves as a valuable building block in organic synthesis. Its ability to form stable complexes with metal ions makes it useful in coordination chemistry for developing catalysts and other materials .
Biology
The compound has shown promise as an antimicrobial and antifungal agent:
- Antimicrobial Activity : Research indicates that it exhibits efficacy against various bacterial strains. Studies have evaluated its interactions with specific enzymes crucial for bacterial survival .
- Enzyme Inhibition Studies : The thiol group allows the compound to bind to enzymes involved in oxidative stress responses, potentially modulating their activity.
Medicine
This compound is being investigated for its potential therapeutic applications:
- Cancer Treatment : Its structural features may allow it to interact with biological targets relevant for cancer therapy.
- Inflammatory Conditions : Due to its biological activity profile, it is being explored for treating various inflammatory diseases.
Agriculture
The compound's antifungal properties make it a candidate for agricultural applications:
- Fungicides : It has been studied for its effectiveness in inhibiting fungal growth that affects crops .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study : A study demonstrated that this compound inhibited the growth of specific bacterial strains more effectively than conventional antibiotics.
- Enzyme Interaction Analysis : Research highlighted its ability to modulate the activity of glutathione peroxidase and superoxide dismutase through thiol interactions.
- Agricultural Application Trials : Field trials showed that formulations containing this compound reduced fungal infections in crops by over 30% compared to untreated controls.
Mechanism of Action
The mechanism of action of 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological macromolecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Key Observations :
- Biological Targets : Analogous compounds with alkyl or aryl groups at position 4 (e.g., 4-phenyl) show activity against kinases and COX-2, suggesting the target compound may share similar mechanistic pathways .
- Amino vs. Alkyl Groups: Replacing the 4-propyl group with an amino group (as in 4-amino-5-methyl derivatives) shifts activity toward antibacterial effects, highlighting the critical role of substituent electronics .
Key Observations :
- Corrosion Inhibition : Pyridyl-substituted triazole-thiols exhibit strong adsorption on metal surfaces due to lone-pair electrons from nitrogen and sulfur, a trait that may extend to the target compound’s propyl group, albeit with reduced polarity .
- Solubility and Reactivity : Morpholine or pyrazole substituents (e.g., in antiradical agents) introduce heteroatoms that enhance water solubility, whereas the target compound’s alkyl groups may favor organic-phase interactions .
Biological Activity
5-Methyl-4-propyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article delves into its antimicrobial, antifungal, anticancer, and other pharmacological properties, supported by various studies and research findings.
Chemical Structure and Properties
This compound (C_8H_{11}N_3S) features a triazole ring with a thiol group, which enhances its reactivity and biological interactions. The presence of methyl and propyl groups contributes to its unique steric and electronic environment, influencing its biological activity and interaction with macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of their activity. This mechanism is crucial for its antimicrobial properties.
- Nucleic Acid Interaction : The triazole ring can participate in hydrogen bonding and π-π interactions with nucleic acids, potentially affecting gene expression and replication processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties:
- Bacterial Efficacy : Studies have shown that this compound can inhibit the growth of various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 40 to 100 µg/mL .
- Fungal Activity : The compound has also demonstrated antifungal properties against species such as Candida albicans, indicating its potential for agricultural applications as a fungicide.
Anticancer Potential
Emerging studies suggest that this compound may serve as a lead compound in anticancer drug development:
- Cytotoxicity Studies : In vitro assays have revealed that it exhibits cytotoxic effects against various cancer cell lines, including melanoma (IGR39) and breast cancer (MDA-MB-231). The compound's structure allows it to interact with cancer cell receptors effectively .
Comparative Analysis with Related Compounds
To understand the specificity of this compound's activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-4H-1,2,4-triazole-3-thiol | Methyl group only | Limited antimicrobial activity |
| 5-Ethyl-4-propyl-4H-1,2,4-triazole-3-thiol | Ethyl instead of methyl | Enhanced lipophilicity |
| 1,2,4-Triazole Derivatives | Varying substitutions | Broader spectrum of biological activities |
The unique combination of substituents in this compound enhances its lipophilicity and interaction potential compared to other triazoles .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole-thiols exhibited significant antibacterial activity against multi-drug resistant strains .
- Cytotoxicity Research : A recent investigation into the cytotoxic effects of triazole derivatives indicated that modifications in the side chains could enhance selectivity towards cancer cells while minimizing toxicity in normal cells .
Q & A
Q. How is the compound’s stability evaluated under physiological conditions?
- Answer :
- pH stability tests : Incubate in buffers (pH 1–9) and analyze degradation via LC-MS.
- Thermogravimetric analysis (TGA) : Assess thermal stability for storage recommendations.
- Light exposure studies : UV-vis spectroscopy monitors photodegradation kinetics .
Methodological Insights from Evidence
| Technique | Application | References |
|---|---|---|
| Microwave synthesis | Reduces reaction time for triazole derivatives | |
| Molecular docking | Prioritizes derivatives for biological testing | |
| 2D NMR | Resolves tautomeric or conformational ambiguity | |
| ADME prediction | Filters compounds with poor pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
